2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole
Overview
Description
Molecular Structure Analysis
The InChI code for “2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole” is 1S/C14H16BrN/c15-10-7-8-14-12(9-10)11-5-3-1-2-4-6-13(11)16-14/h7-9,16H,1-6H2 .
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current literature.
Scientific Research Applications
Structural and Conformational Analysis :
- Cyclohexan[b]indole N-β-propionic acid and cyclooctan[b]indole N-β-propionic acid have been structurally analyzed, revealing insights into their conformations and molecular interactions. These compounds exhibit interesting dimer formations and conformational preferences in solution, relevant to the structural analysis of related compounds (Esteban-Calderón et al., 1986).
Biological Activity and Synthesis :
- Compounds related to 2-bromo-cycloocta[b]indole have been synthesized and evaluated for their antimicrobial potential. This highlights the relevance of these compounds in developing new antimicrobial agents (Rastogi et al., 2009).
Reaction and Derivative Formation :
- Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate has been converted into various esters using N-bromosuccinimide, demonstrating the chemical reactivity and potential for creating diverse derivatives of cycloocta[b]indole compounds (Irikawa et al., 1989).
Copper-Catalyzed C-C Coupling and Cyclization :
- The copper-catalyzed C-C coupling and cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-diketones have been investigated. This method is useful for synthesizing indolo[2,1-a]isoquinolines, showing the utility of bromoindoles in complex organic syntheses (Lee et al., 2018).
Photostimulated Reactions for Indole Synthesis :
- 2-Substituted indoles and fused indoles have been synthesized through photostimulated reactions, demonstrating the utility of bromoindoles in synthesizing complex heterocyclic compounds (Barolo et al., 2003).
Hirshfeld Surface and DFT Analysis :
- The intermolecular interactions in the crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole have been explored using Hirshfeld surface and DFT analysis. This provides insights into the electronic properties and stability of bromoindole derivatives (Barakat et al., 2017).
Cascade Synthesis Strategy :
- A Pd(II)-catalyzed cascade strategy for synthesizing dibenzo[cycloocta[b]indoles has been developed, offering efficient access to complex cyclic structures, which are useful in various chemical syntheses (De et al., 2020).
Properties
IUPAC Name |
2-bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN/c15-10-7-8-14-12(9-10)11-5-3-1-2-4-6-13(11)16-14/h7-9,16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJUCNUNAMZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734869 | |
Record name | 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646038-03-1 | |
Record name | 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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